molecular formula C11H11NO4 B13794661 1-[(3,4-Dihydroxyphenyl)methyl]pyrrolidine-2,5-dione

1-[(3,4-Dihydroxyphenyl)methyl]pyrrolidine-2,5-dione

Cat. No.: B13794661
M. Wt: 221.21 g/mol
InChI Key: NFZFTBPDKDLOKT-UHFFFAOYSA-N
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Description

1-[(3,4-Dihydroxyphenyl)methyl]pyrrolidine-2,5-dione is a compound that features a pyrrolidine-2,5-dione ring structure with a 3,4-dihydroxyphenylmethyl substituent. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3,4-Dihydroxyphenyl)methyl]pyrrolidine-2,5-dione typically involves the reaction of 3,4-dihydroxybenzaldehyde with pyrrolidine-2,5-dione under specific conditions. One common method includes the use of a condensation reaction where the aldehyde group of 3,4-dihydroxybenzaldehyde reacts with the amine group of pyrrolidine-2,5-dione in the presence of a catalyst such as acetic acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-[(3,4-Dihydroxyphenyl)methyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones.

    Reduction: The carbonyl groups in the pyrrolidine-2,5-dione ring can be reduced to form corresponding alcohols.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Quinones.

    Reduction: Alcohol derivatives.

    Substitution: Ethers or esters.

Scientific Research Applications

1-[(3,4-Dihydroxyphenyl)methyl]pyrrolidine-2,5-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(3,4-Dihydroxyphenyl)methyl]pyrrolidine-2,5-dione involves its interaction with various molecular targets:

Comparison with Similar Compounds

    Pyrrolidine-2,5-dione Derivatives: Compounds with similar core structures but different substituents.

    3,4-Dihydroxyphenyl Compounds: Molecules with similar phenyl ring substitutions but different core structures.

Uniqueness: 1-[(3,4-Dihydroxyphenyl)methyl]pyrrolidine-2,5-dione is unique due to the combination of its pyrrolidine-2,5-dione ring and 3,4-dihydroxyphenylmethyl substituent, which imparts specific biological activities and chemical reactivity .

Properties

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

1-[(3,4-dihydroxyphenyl)methyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C11H11NO4/c13-8-2-1-7(5-9(8)14)6-12-10(15)3-4-11(12)16/h1-2,5,13-14H,3-4,6H2

InChI Key

NFZFTBPDKDLOKT-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)CC2=CC(=C(C=C2)O)O

Origin of Product

United States

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